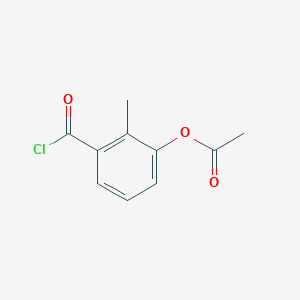

3-Acetoxy-2-methylbenzoyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-carbonochloridoyl-2-methylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-6-8(10(11)13)4-3-5-9(6)14-7(2)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLDUSGLGQXXEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC(=O)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426635 | |

| Record name | 3-Acetoxy-2-methylbenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167678-46-8 | |

| Record name | 3-(Acetyloxy)-2-methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167678-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-(Chlorocarbonyl)-2-methylphenyl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167678468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetoxy-2-methylbenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(chlorocarbonyl)-2-methylphenyl]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoyl chloride, 3-(acetyloxy)-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Acetoxy-2-methylbenzoyl Chloride: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Acetoxy-2-methylbenzoyl Chloride, a key intermediate in the development of pharmaceutical compounds, notably as a structural unit for novel HIV protease inhibitors.[1] This document delves into the prevalent synthetic pathways, detailing the mechanistic intricacies, experimental protocols, and critical process parameters. Emphasis is placed on the chemical principles underpinning the synthetic strategy, purification techniques, and essential safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

This compound is a bifunctional molecule of significant interest in medicinal chemistry. Its acyl chloride moiety provides a reactive handle for amide bond formation, a cornerstone of many pharmaceutical syntheses, while the acetoxy group can influence solubility and metabolic stability. A robust and scalable synthesis is therefore paramount for its application in drug discovery and development.

The most industrially viable and commonly employed synthetic route proceeds through a two-step sequence, commencing with the acetylation of 3-hydroxy-2-methylbenzoic acid to yield 3-acetoxy-2-methylbenzoic acid, followed by the chlorination of the carboxylic acid functionality to afford the target acyl chloride.

Logical Flow of the Primary Synthesis Pathway

Caption: Overall synthetic scheme for this compound.

Synthesis of the Precursor: 3-Acetoxy-2-methylbenzoic Acid

The initial step in the synthesis is the acetylation of the phenolic hydroxyl group of 3-hydroxy-2-methylbenzoic acid. This transformation is crucial as it protects the hydroxyl group, preventing unwanted side reactions during the subsequent chlorination step.

Mechanistic Considerations of Acetylation

The acetylation of a phenol is a classic esterification reaction. In the presence of a catalyst, typically a strong acid or a base, the oxygen of the hydroxyl group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and departure of an acetate leaving group furnishes the desired ester.

Experimental Protocol: Acetylation of 3-Hydroxy-2-methylbenzoic Acid

This protocol is adapted from established procedures for the acetylation of substituted phenols.[2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Hydroxy-2-methylbenzoic acid | 152.15 | 15.2 g | 0.1 |

| Acetic Anhydride | 102.09 | 15.3 mL (16.5 g) | 0.16 |

| Concentrated Sulfuric Acid | 98.08 | 2-3 drops | - |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer, add 3-hydroxy-2-methylbenzoic acid (0.1 mol).

-

Carefully add acetic anhydride (0.16 mol) to the flask.

-

With gentle stirring, add 2-3 drops of concentrated sulfuric acid to the mixture.

-

Warm the reaction mixture to 50-60°C using a water bath and maintain this temperature with continuous stirring for approximately 15-20 minutes.

-

Allow the mixture to cool to room temperature.

-

Slowly add 100 mL of cold water to the reaction mixture to precipitate the product and quench any unreacted acetic anhydride.

-

Stir the resulting suspension vigorously for 10-15 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water.

-

The crude 3-acetoxy-2-methylbenzoic acid can be purified by recrystallization from an ethanol-water mixture.[2]

Conversion to this compound

The final step of the synthesis involves the conversion of the carboxylic acid group of 3-acetoxy-2-methylbenzoic acid into a more reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation on both laboratory and industrial scales due to the formation of gaseous byproducts that are easily removed from the reaction mixture.[3]

The Role of Thionyl Chloride: A Mechanistic Insight

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid first attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and the subsequent attack by a chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[3]

Reaction Mechanism: Carboxylic Acid to Acyl Chloride

Caption: Simplified mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Alternative Chlorinating Agents

While thionyl chloride is widely used, other reagents can also effect this transformation, including:

-

Oxalyl Chloride ((COCl)₂): Highly reactive and efficient, often used for small-scale syntheses where mild conditions are required. The byproducts are also gaseous (CO, CO₂, HCl).[3]

-

Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent that can be used when thionyl chloride is ineffective. However, the byproduct, phosphoryl chloride (POCl₃), is a high-boiling liquid that can complicate purification.[4][5]

Experimental Protocol: Synthesis of this compound

This protocol is based on the process described in U.S. Patent 6,051,732 A.[6]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Acetoxy-2-methylbenzoic acid | 194.18 | 19.4 g | 0.1 |

| Thionyl Chloride | 118.97 | 11 mL (18.1 g) | 0.15 |

Procedure:

-

In a fume hood, charge a dry 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing aqueous sodium hydroxide) with 3-acetoxy-2-methylbenzoic acid (0.1 mol).

-

Slowly add thionyl chloride (0.15 mol) to the flask.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The evolution of HCl and SO₂ gases should be observed and neutralized by the scrubber.

-

After the gas evolution ceases, cool the reaction mixture to room temperature.

-

Distill off the excess thionyl chloride under reduced pressure.

-

The crude this compound can be purified by fractional distillation under high vacuum.[6] The product is typically a light yellow oil.[7]

Purification and Characterization

Purification Strategies

The primary method for purifying this compound is fractional distillation under reduced pressure . This technique is effective in separating the desired product from any non-volatile impurities and residual high-boiling reagents. Given the moisture sensitivity of acyl chlorides, all distillation apparatus must be thoroughly dried before use.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets), methyl protons on the aromatic ring (singlet), and acetyl methyl protons (singlet). |

| ¹³C NMR | Carbonyl carbons of the acyl chloride and ester, aromatic carbons, and methyl carbons. |

| IR Spectroscopy | Strong carbonyl stretching frequencies for the acyl chloride (typically ~1780-1815 cm⁻¹) and the ester (typically ~1760-1770 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (212.63 g/mol ), along with characteristic fragmentation patterns.[1] |

Safety Considerations

The synthesis of this compound involves the use of hazardous materials, and all operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Thionyl Chloride: is highly corrosive, toxic, and reacts violently with water.[5] Inhalation can cause severe respiratory irritation, and contact with skin and eyes can result in serious burns.[5] Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this reagent.

-

Acyl Chlorides: are lachrymatory and corrosive. They are sensitive to moisture and will hydrolyze to the corresponding carboxylic acid and hydrochloric acid.

-

Hydrogen Chloride Gas: is a toxic and corrosive gas that is evolved during the chlorination step. It is essential to use a gas scrubber to neutralize the evolved HCl.

Conclusion

The synthesis of this compound is a well-established and efficient process that is critical for the production of advanced pharmaceutical intermediates. A thorough understanding of the reaction mechanisms, careful execution of the experimental protocols, and strict adherence to safety procedures are essential for the successful and safe synthesis of this important compound. Further process optimization for industrial-scale production may focus on minimizing waste, and maximizing yield and purity.[8]

References

- 1. scbt.com [scbt.com]

- 2. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]

- 3. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. US6051732A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. This compound|lookchem [lookchem.com]

- 8. longdom.org [longdom.org]

Mechanism of action for 3-Acetoxy-2-methylbenzoyl Chloride in synthesis

An In-depth Technical Guide on the Mechanism of Action of 3-Acetoxy-2-methylbenzoyl Chloride in Synthesis

Abstract

This compound is a bifunctional chemical intermediate of significant interest in the synthesis of complex organic molecules, particularly within the pharmaceutical and specialty chemical industries. Its reactivity is primarily dictated by the highly electrophilic acyl chloride group, which serves as a potent acylating agent. The presence of the ortho-methyl and meta-acetoxy substituents on the aromatic ring introduces nuanced steric and electronic effects that modulate its reactivity and provide pathways for subsequent functionalization. This guide provides a detailed examination of the core mechanistic principles governing its synthetic applications, offers practical, self-validating experimental protocols, and presents a framework for its strategic use in modern organic synthesis.

Introduction: Chemical Profile and Synthetic Utility

This compound is an aromatic acyl chloride characterized by the molecular formula C₁₀H₉ClO₃. Its structure features a central benzene ring substituted with a chlorocarbonyl group (-COCl), a methyl group (-CH₃), and an acetoxy group (-OCOCH₃).

-

The Acyl Chloride Moiety : This is the primary reactive center of the molecule. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it an excellent electrophile for reactions with a wide range of nucleophiles.

-

The Ortho-Methyl Group : Positioned adjacent to the acyl chloride, the methyl group exerts a moderate steric hindrance effect. This can influence the approach of bulky nucleophiles and may affect reaction kinetics. Electronically, it is a weak electron-donating group.

-

The Meta-Acetoxy Group : As an ester, the acetoxy group is electron-withdrawing through induction but can be a weak pi-donor through resonance. Its primary role is often as a protected phenol, which can be deprotected (hydrolyzed) in a later synthetic step to reveal a hydroxyl group. This hydroxyl group can then be used for further molecular elaboration.

The strategic combination of a highly reactive site for coupling (the acyl chloride) and a masked functional group for later-stage modification (the acetoxy group) makes this reagent a valuable building block in multi-step synthesis.

Core Mechanism: Nucleophilic Acyl Substitution

The predominant mechanism of action for this compound is nucleophilic acyl substitution . This is a two-step, addition-elimination process that is fundamental to the reactivity of all acyl chlorides.

Step 1: Nucleophilic Addition A nucleophile (Nu:), such as an alcohol, amine, or carbanion, attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen (an oxyanion).

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond, and in the process, it ejects the most stable leaving group. In this case, the chloride ion (Cl⁻) is an excellent leaving group, making this step rapid and generally irreversible.

This sequence results in the formation of a new carbonyl compound (e.g., an ester or an amide) where the chloride has been substituted by the incoming nucleophile.

Caption: The two-step addition-elimination pathway for nucleophilic acyl substitution.

Key Synthetic Transformations

Esterification

The reaction of this compound with an alcohol (R'-OH) in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) readily forms an ester.

-

Mechanism : The alcohol oxygen acts as the nucleophile, attacking the acyl chloride. The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct that is formed. Failure to scavenge the HCl can lead to protonation of the alcohol, reducing its nucleophilicity, and may also promote side reactions like the hydrolysis of the acetoxy group.

-

Causality : Pyridine is often a choice base because it can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is then attacked by the alcohol.

Amidation

When treated with a primary or secondary amine (R'-NH₂ or R'₂NH), this compound forms the corresponding amide.

-

Mechanism : The nitrogen atom of the amine is a potent nucleophile. The reaction is typically very fast. For this reaction, two equivalents of the amine are often used. The first equivalent acts as the nucleophile, and the second acts as a base to quench the HCl byproduct, forming an ammonium salt.

-

Causality : If the amine is valuable or expensive, an alternative, non-nucleophilic base like triethylamine is used as the HCl scavenger to avoid consuming a second equivalent of the amine.

Friedel-Crafts Acylation

This reagent can be used to acylate an aromatic ring (e.g., benzene, toluene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

-

Mechanism : The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and generating a highly electrophilic acylium ion ([R-C=O]⁺). This powerful electrophile is then attacked by the electron-rich aromatic ring in a classic electrophilic aromatic substitution reaction.

-

Causality : This reaction must be conducted under strictly anhydrous conditions, as water will react violently with both the Lewis acid and the acyl chloride.

Experimental Protocol: Synthesis of Ethyl 3-acetoxy-2-methylbenzoate

This protocol describes a self-validating system for the esterification of this compound with ethanol.

Objective : To synthesize and validate the purity of ethyl 3-acetoxy-2-methylbenzoate.

Materials :

-

This compound (1.0 eq)

-

Anhydrous Ethanol (1.2 eq)

-

Anhydrous Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure :

-

Reaction Setup : A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with this compound and anhydrous DCM. The solution is cooled to 0 °C in an ice bath.

-

Rationale: An inert atmosphere (nitrogen) and anhydrous conditions are used to prevent hydrolysis of the starting material. Cooling mitigates the exothermicity of the reaction.

-

-

Addition of Reagents : A solution of anhydrous ethanol and anhydrous pyridine in DCM is added dropwise to the cooled solution over 15-20 minutes.

-

Rationale: Dropwise addition maintains temperature control. Pyridine acts as both a catalyst and an acid scavenger.

-

-

Reaction Monitoring : The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Rationale: TLC provides a simple, qualitative check for the completion of the reaction by comparing the spot of the starting material to the new, product spot.

-

-

Aqueous Work-up : The reaction mixture is transferred to a separatory funnel. It is washed sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ (to remove any remaining acid), and brine (to reduce the solubility of organic material in the aqueous layer).

-

Rationale: This series of washes systematically removes byproducts and unreacted reagents, purifying the desired product in the organic phase.

-

-

Drying and Concentration : The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Rationale: Removing all traces of water is crucial before solvent evaporation to prevent hydrolysis of the product upon storage.

-

-

Validation : The resulting crude oil is analyzed.

-

¹H NMR : To confirm the structure by identifying characteristic proton signals for the ethyl group, methyl group, acetoxy group, and aromatic protons.

-

FTIR : To confirm the presence of the ester carbonyl (~1735 cm⁻¹) and the acetoxy carbonyl (~1770 cm⁻¹).

-

LC-MS : To confirm the molecular weight of the product.

-

Caption: A self-validating workflow for the synthesis of an ester.

Data Summary: Reactivity Profile

The following table summarizes the expected reactivity and conditions for this compound with common nucleophiles.

| Nucleophile Class | Example Nucleophile | Product Type | Typical Base/Catalyst | Relative Rate |

| Amines | Diethylamine | Amide | 2 eq. Amine or Et₃N | Very Fast |

| Alcohols | Methanol | Ester | Pyridine or Et₃N | Fast |

| Water | H₂O | Carboxylic Acid | None (often uncatalyzed) | Moderate |

| Aromatics | Benzene | Ketone | AlCl₃, FeCl₃ | Slow (requires catalyst) |

| Carbanions | Grignard Reagent | Ketone/Alcohol | None | Very Fast |

Conclusion

This compound operates primarily through a robust and predictable nucleophilic acyl substitution mechanism. Its utility is enhanced by the ortho-methyl and meta-acetoxy groups, which influence its reactivity and provide a latent hydroxyl functionality. By understanding the core mechanistic principles, researchers can strategically employ this reagent in the synthesis of complex molecules, controlling reaction outcomes through the careful selection of nucleophiles, bases, and reaction conditions. The self-validating protocols outlined herein provide a reliable framework for its practical application in a research and development setting.

Physical and chemical properties of 2-Methyl-3-acetoxybenzoic acid chloride

An In-depth Technical Guide to 2-Methyl-3-acetoxybenzoic acid chloride

Introduction: A Strategic Intermediate in Complex Synthesis

2-Methyl-3-acetoxybenzoic acid chloride, also known by its IUPAC name (3-chlorocarbonyl-2-methylphenyl) acetate, is a highly reactive acyl chloride that serves as a pivotal building block in advanced organic synthesis. While not a household name, this molecule is of significant interest to researchers in medicinal chemistry and drug development. Its strategic importance lies in its role as a key intermediate for producing complex pharmaceutical compounds, most notably a class of small-molecule HIV protease inhibitors.[1][2][3] These inhibitors are crucial components of antiretroviral therapy, designed to suppress the replication of the HIV virus.[1]

This guide provides an in-depth examination of the physical and chemical properties of 2-Methyl-3-acetoxybenzoic acid chloride. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the causal logic behind its synthesis and handling, ensuring both scientific integrity and practical applicability in a laboratory setting.

Core Identity and Physicochemical Properties

The foundational characteristics of a chemical reagent are critical for experimental design, from solvent selection to purification strategy. 2-Methyl-3-acetoxybenzoic acid chloride (CAS No: 167678-46-8) is a derivative of benzoic acid, featuring a methyl group at the 2-position, an acetoxy group at the 3-position, and the highly reactive acid chloride functional group.[4][5] Its structure dictates its physical state and solubility profile. At room temperature, it exists as a colorless to light yellow liquid or low-melting solid, a property influenced by its molecular weight and intermolecular forces.[3][4]

The presence of the polar acyl chloride and ester groups, combined with the nonpolar benzene ring, results in its solubility in common organic solvents like ethers and chloroform, while being virtually insoluble in water.[4] However, its insolubility in water is compounded by its high reactivity towards it, a critical handling consideration discussed later.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (3-chlorocarbonyl-2-methylphenyl) acetate | [5] |

| CAS Number | 167678-46-8 | [2][4] |

| Molecular Formula | C₁₀H₉ClO₃ | [2][4] |

| Molecular Weight | 212.63 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid/oil | [3][4] |

| Melting Point | 31-35 °C | [4] |

| Boiling Point | 148 °C / 11 mmHg | [4] |

| Density | 1.25 g/cm³ | [4] |

| Solubility | Soluble in ethers, chloroform; Reacts with water | [4] |

Chemical Reactivity and Mechanistic Rationale

The chemical behavior of 2-Methyl-3-acetoxybenzoic acid chloride is dominated by the electrophilicity of the carbonyl carbon in the acyl chloride group. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution.[6] This reactivity is the cornerstone of their utility in synthesis.

The primary reaction pathway involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond. This two-step mechanism is fundamental to understanding its role as an acylating agent.[4][6]

Because of this high reactivity, the compound is sensitive to moisture.[3][4] Atmospheric water can act as a nucleophile, hydrolyzing the acyl chloride back to its parent carboxylic acid, 3-acetoxy-2-methylbenzoic acid, releasing corrosive hydrogen chloride (HCl) gas in the process.[7] This is why reactions must be conducted under anhydrous conditions. Its utility stems from its efficient reaction with a wide range of nucleophiles, such as alcohols (to form esters), amines (to form amides), and carboxylates (to form anhydrides).[4][6]

Caption: General mechanism for nucleophilic acyl substitution reactions of 2-Methyl-3-acetoxybenzoic acid chloride.

Synthesis Protocol: From Carboxylic Acid to Acyl Chloride

The most direct and industrially relevant method for preparing 2-Methyl-3-acetoxybenzoic acid chloride is through the chlorination of its parent carboxylic acid, 3-acetoxy-2-methylbenzoic acid.[1] This transformation is typically achieved using an inorganic acid chloride, with thionyl chloride (SOCl₂) being a common and effective choice due to its favorable reaction kinetics and the formation of volatile byproducts (SO₂ and HCl), which are easily removed.[1][7]

The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by a chloride ion. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction by forming the highly reactive Vilsmeier reagent in situ.

Caption: Workflow for the synthesis of 2-Methyl-3-acetoxybenzoic acid chloride.

Experimental Methodology

The following protocol is a representative procedure for the synthesis. Causality: Every step is designed to maximize yield and purity while ensuring safety.

-

Preparation (The "Why"): All glassware must be oven- or flame-dried before use. The reaction is conducted under an inert atmosphere (e.g., dry nitrogen or argon). This is critical because the reactant (SOCl₂) and the product are highly sensitive to moisture.[8]

-

Charging the Reactor: To a dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-acetoxy-2-methylbenzoic acid (1.0 eq).

-

Addition of Reagents: Add an inert solvent such as toluene or dichloromethane (optional, the reaction can be run neat).[1] Slowly add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at room temperature. The excess thionyl chloride ensures the complete conversion of the carboxylic acid.[1] If desired, a catalytic amount of DMF (1-2 drops) can be added.

-

Reaction Conditions: Heat the reaction mixture to 70-90 °C and maintain for 1.5-3 hours.[1] The progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).

-

Work-up and Purification: After cooling to room temperature, carefully remove the excess thionyl chloride and solvent by distillation under reduced pressure. The crude 2-Methyl-3-acetoxybenzoic acid chloride is often of sufficient purity (95-99.5%) for subsequent steps.[1] If higher purity is required, fractional distillation under high vacuum can be performed.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 2-Methyl-3-acetoxybenzoic acid chloride is a corrosive and irritating substance.[9]

-

Hazard Profile: Causes skin and eye irritation/burns and may cause respiratory irritation.[9][10] It is harmful if swallowed or inhaled.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[9] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat, is mandatory.[11]

-

Storage: The compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere.[9] Keep in a cool, dry, and well-ventilated place away from water, strong bases, and oxidizing agents.[9][10]

-

Spills and Disposal: In case of a spill, absorb with an inert, dry material and place in a suitable container for chemical waste disposal.[10] Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

Conclusion

2-Methyl-3-acetoxybenzoic acid chloride is a valuable, albeit reactive, chemical intermediate. Its utility, particularly in the synthesis of HIV protease inhibitors, underscores its importance in the pharmaceutical industry. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development. The protocols and data presented in this guide are intended to provide scientists with the authoritative grounding needed to confidently incorporate this versatile building block into their synthetic strategies.

References

- 1. US6051732A - Process for the preparation of 3-acetoxy-2-methylbenzoyl chloride - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. This compound|lookchem [lookchem.com]

- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Hydrolytic Stability and Reactivity of 3-Acetoxy-2-methylbenzoyl Chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Acetoxy-2-methylbenzoyl chloride is a key chemical intermediate, notably utilized in the synthesis of small-molecule HIV protease inhibitors.[1][2][3] Its bifunctional nature, containing both a highly reactive acyl chloride and an ester, presents unique challenges and opportunities in synthetic chemistry. This guide provides a comprehensive analysis of the compound's hydrolytic stability and broader reactivity profile. By understanding the interplay of steric and electronic factors that govern its behavior, researchers can optimize reaction conditions, ensure process safety, and maintain the integrity of this critical reagent. This document synthesizes mechanistic principles with practical, field-proven insights to serve as an essential resource for professionals in pharmaceutical development and organic synthesis.

Structural and Physicochemical Profile

This compound is a moisture-sensitive solid that appears as a light yellow oil upon melting.[4] Its reactivity is fundamentally dictated by the interplay of its three key functional groups: the acyl chloride, the ortho-methyl group, and the meta-acetoxy group.

| Property | Value | Source |

| CAS Number | 167678-46-8 | [4] |

| Molecular Formula | C10H9ClO3 | [4] |

| Molecular Weight | 212.63 g/mol | [1][4] |

| Appearance | Light yellow oil / solid | [4] |

| Melting Point | 31-35 °C | [4] |

| Boiling Point | 295.6 °C at 760 mmHg | [4] |

| Density | 1.252 g/cm³ | [4] |

| Sensitivity | Moisture Sensitive | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane | [4] |

The core of its chemical personality lies in the electrophilic carbonyl carbon of the acyl chloride. This site is the primary target for nucleophiles. However, its accessibility and reactivity are modulated by its substituents:

-

Ortho-Methyl Group: This group provides significant steric hindrance, physically impeding the approach of nucleophiles to the carbonyl carbon. This "ortho-effect" is a well-documented phenomenon that generally slows the rate of reaction compared to unhindered analogs.[5]

-

Meta-Acetoxy Group: The electronic influence of this group is more nuanced. It acts primarily as an electron-withdrawing group through inductive effects, which slightly increases the electrophilicity of the carbonyl carbon.

The balance between the steric shielding of the methyl group and the electronic activation of the acetoxy group defines the compound's stability and reactivity.

The Mechanism of Hydrolysis: A Two-Step Process

The reaction of this compound with water is a classic example of nucleophilic acyl substitution, proceeding via a nucleophilic addition-elimination mechanism.[6][7] This process is vigorous and results in the formation of 3-acetoxy-2-methylbenzoic acid and hydrogen chloride gas.[8][9]

The mechanism unfolds in two primary stages:

-

Nucleophilic Addition: A water molecule, acting as the nucleophile, attacks the highly polarized and electrophilic carbonyl carbon. This forms a transient, unstable tetrahedral intermediate.[6][10]

-

Elimination: The tetrahedral intermediate rapidly collapses. The chloride ion, being an excellent leaving group, is eliminated, and the carbonyl double bond is reformed. A final deprotonation step yields the carboxylic acid and HCl.[7]

References

- 1. scbt.com [scbt.com]

- 2. globalchemmall.com [globalchemmall.com]

- 3. 3-Acetoxy-2-methylbenzoyl Chloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 7. savemyexams.com [savemyexams.com]

- 8. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 9. nbinno.com [nbinno.com]

- 10. m.youtube.com [m.youtube.com]

Introduction: The Strategic Importance of 3-Acetoxy-2-methylbenzoyl Chloride

An In-depth Technical Guide to the Core Starting Materials for the Synthesis of 3-Acetoxy-2-methylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This compound is a pivotal chemical intermediate, recognized primarily for its role in the synthesis of sophisticated pharmaceutical compounds, notably as a precursor to small-molecule HIV protease inhibitors.[1][2][3] Its molecular architecture, featuring a reactive acyl chloride and a protected phenol, makes it a versatile building block for introducing the 3-hydroxy-2-methylbenzoyl moiety into larger, more complex molecules. This guide provides an in-depth analysis of the key starting materials and synthetic strategies employed in its preparation, focusing on the chemical logic and practical considerations essential for laboratory and process chemistry.

The synthesis is logically dissected into two primary stages: the formation of the crucial precursor, 3-acetoxy-2-methylbenzoic acid, followed by its conversion to the target acyl chloride. The selection of the initial raw materials for the first stage is the most critical decision, dictating the overall efficiency, cost, and scalability of the entire synthetic sequence.

| Property | Value |

| CAS Number | 167678-46-8[4] |

| Molecular Formula | C₁₀H₉ClO₃[2] |

| Molecular Weight | 212.63 g/mol [2] |

| Appearance | Light yellow oil or low melting solid[4] |

| Melting Point | 31-35 °C[4][5] |

| Boiling Point | 295.6 °C at 760 mmHg[4] |

| Key Sensitivity | Moisture Sensitive[4][5] |

Part 1: Synthesis of the Core Precursor, 3-Acetoxy-2-methylbenzoic Acid

The immediate and indispensable precursor to the target compound is 3-acetoxy-2-methylbenzoic acid.[1][6] The most direct route to this intermediate is the acetylation of its corresponding phenol, 3-hydroxy-2-methylbenzoic acid. Therefore, the strategic challenge lies in the efficient synthesis of this hydroxy acid from more fundamental starting materials.

Primary Pathway: Acetylation of 3-Hydroxy-2-methylbenzoic Acid

The conversion of the hydroxyl group to an acetate ester is a standard protection strategy that also activates the molecule for subsequent transformations. This is typically achieved through reaction with an acetylating agent in a suitable solvent system.

Causality of Experimental Choices:

-

Acetylating Agent: Acetic anhydride is a common and cost-effective choice. It reacts with the phenolic hydroxyl group to form the acetate ester. The reaction can be catalyzed by acid or base, or in some cases, can proceed without a catalyst, especially when performed after an aqueous workup of a preceding step.[7]

-

Reaction Control: The reaction is often performed in an aqueous basic solution where the hydroxy acid is present as its carboxylate salt. The pH is carefully controlled during the addition of acetic anhydride.[8] Subsequent acidification precipitates the desired 3-acetoxy-2-methylbenzoic acid.[8] This one-pot approach, following the synthesis of the hydroxy acid, is highly efficient as it avoids the isolation of the intermediate.[7]

Key Starting Materials for 3-Hydroxy-2-methylbenzoic Acid

The selection of a starting material for 3-hydroxy-2-methylbenzoic acid is a critical decision based on factors such as commercial availability, cost, and the number of synthetic steps required. Two principal routes from readily available precursors are prominent in the literature.

Route A: From 3-Amino-2-methylbenzoic Acid via Diazotization

This is a classic and reliable method for introducing a hydroxyl group onto an aromatic ring. It leverages the transformation of a primary aromatic amine into a diazonium salt, which is then hydrolyzed to the corresponding phenol.

Workflow:

-

Diazotization: 3-Amino-2-methylbenzoic acid is treated with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as sulfuric acid, at low temperatures (-10 to 7 °C).[9] This forms the unstable diazonium salt intermediate. The low temperature is critical to prevent premature decomposition of the diazonium salt.

-

Hydrolysis: The cold diazonium salt solution is then slowly heated (or added to hot acid).[9] This promotes the decomposition of the diazonium salt, releasing nitrogen gas and generating the phenolic hydroxyl group in its place.[9]

-

Workup and Purification: The product is extracted from the aqueous reaction mixture using an organic solvent like ethyl acetate. Purification is typically achieved by recrystallization.[9]

Route B: From 3-Chloro-2-methylphenol via a Grignard Reaction

This multi-step route is more complex but demonstrates a powerful strategy for carbon-carbon bond formation and functional group manipulation.[7]

Workflow:

-

Protection: The phenolic hydroxyl group of 3-chloro-2-methylphenol is first protected to prevent it from interfering with the subsequent Grignard reaction. A common protecting group is benzyl, introduced by reacting the phenol with benzyl chloride in the presence of a base like potassium carbonate.[7]

-

Grignard Formation: The resulting 2-benzyloxy-6-chlorotoluene is reacted with magnesium metal to form the Grignard reagent, (3-benzyloxy-2-methylphenyl)magnesium chloride.[7]

-

Carboxylation: The Grignard reagent is then reacted with carbon dioxide (often from dry ice) to install the carboxylic acid group.[7]

-

Deprotection: The benzyl protecting group is removed via catalytic hydrogenation (e.g., using H₂ over a Palladium on carbon catalyst) to reveal the free hydroxyl group, yielding 3-hydroxy-2-methylbenzoic acid.[7]

| Parameter | Route A: Diazotization | Route B: Grignard Synthesis |

| Starting Material | 3-Amino-2-methylbenzoic acid | 3-Chloro-2-methylphenol |

| Number of Steps | 1 (to the hydroxy acid) | 4 (to the hydroxy acid) |

| Key Reagents | NaNO₂, H₂SO₄ | Benzyl chloride, Mg, CO₂, Pd/C, H₂ |

| Primary Advantage | Direct, fewer steps. | Utilizes more common starting materials. |

| Potential Challenge | Handling of unstable diazonium salts. | Multi-step, requires protection chemistry. |

Part 2: Final Conversion to this compound

The final step in the sequence is the conversion of the carboxylic acid functional group of 3-acetoxy-2-methylbenzoic acid into a more reactive acyl chloride.

The Chlorination Step: A Nucleophilic Acyl Substitution

This transformation is most commonly and efficiently achieved by reacting the acid with an inorganic acid chloride, with thionyl chloride (SOCl₂) being the reagent of choice.[8][10]

Causality of Experimental Choices:

-

Chlorinating Agent: Thionyl chloride is highly effective for this conversion. The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Byproducts: A significant advantage of using thionyl chloride is that the byproducts of the reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases.[11] This simplifies the purification of the final product, as the byproducts are easily removed from the reaction mixture.

-

Reaction Conditions: The reaction is typically performed by dissolving or suspending the 3-acetoxy-2-methylbenzoic acid in an excess of thionyl chloride and allowing it to react, sometimes with gentle heating.[10] The excess thionyl chloride can be removed by distillation or under reduced pressure after the reaction is complete.[10]

Experimental Protocol: Synthesis from 3-Acetoxy-2-methylbenzoic Acid

This protocol details the conversion of 3-acetoxy-2-methylbenzoic acid to the target acyl chloride using thionyl chloride.

-

Reaction Setup: In a fume hood, a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 3-acetoxy-2-methylbenzoic acid (1.0 equivalent). The condenser is fitted with a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.

-

Reagent Addition: An excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents or used as the solvent) is carefully added to the flask.[10]

-

Reaction: The mixture is stirred and may be gently heated to reflux to drive the reaction to completion. The progress can be monitored by the cessation of gas evolution. Often, the reaction is simply left to stand overnight at room temperature.[10]

-

Workup: Upon completion, the excess thionyl chloride is removed under reduced pressure (vacuum distillation). This must be done carefully to avoid loss of the product.

-

Purification: The crude this compound is typically a light yellow oil or low-melting solid and can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Conclusion

The synthesis of this compound is a well-defined process hinging on the strategic formation of its immediate precursor, 3-acetoxy-2-methylbenzoic acid. The most efficient overall synthesis begins with the selection of an optimal starting material for the key intermediate, 3-hydroxy-2-methylbenzoic acid. While the diazotization of 3-amino-2-methylbenzoic acid offers a more direct route, multi-step syntheses from materials like 3-chloro-2-methylphenol provide viable alternatives. The final conversion to the acyl chloride is a standard and high-yielding reaction with thionyl chloride. A thorough understanding of these pathways and the rationale behind the choice of reagents and conditions is paramount for researchers in the field of medicinal and process chemistry.

References

- 1. globalchemmall.com [globalchemmall.com]

- 2. scbt.com [scbt.com]

- 3. 3-Acetoxy-2-methylbenzoyl Chloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. chemscene.com [chemscene.com]

- 7. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]

- 8. US6051732A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in 3-Acetoxy-2-methylbenzoyl Chloride

Abstract: This technical guide provides a detailed analysis of the chemical principles governing the electrophilicity of the carbonyl carbon in 3-Acetoxy-2-methylbenzoyl Chloride. Designed for researchers, scientists, and professionals in drug development, this document dissects the intricate interplay of inductive, resonance, and steric effects imposed by the aromatic substituents. By understanding these foundational principles, researchers can better predict and control the reactivity of this important chemical intermediate in complex synthetic pathways. The guide includes a theoretical framework, a practical experimental protocol for reactivity assessment, and relevant spectroscopic data.

Foundational Principles: Electrophilicity of Acyl Chlorides

The reactivity of carboxylic acid derivatives is fundamentally dictated by the electrophilicity of the carbonyl carbon. This carbon atom possesses a partial positive charge (δ+) due to the polarization of the carbon-oxygen double bond. In the hierarchy of carboxylic acid derivatives, acyl chlorides are among the most potent electrophiles.[1] This heightened reactivity stems from two primary factors:

-

Strong Inductive Effect: The highly electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon via the sigma bond, intensifying its partial positive charge.[1]

-

Poor Resonance Stabilization: While the chlorine atom has lone pairs that could theoretically donate electron density to the carbonyl carbon through resonance, this effect is minimal. The poor orbital overlap between the carbon 2p and chlorine 3p orbitals makes resonance donation inefficient.[2][3]

Consequently, the carbonyl carbon in an acyl chloride is exceptionally electron-deficient and highly susceptible to attack by nucleophiles, forming a tetrahedral intermediate that subsequently collapses to expel the stable chloride leaving group.[4] This inherent reactivity can be further modulated by substituents on the acyl group, as is the case in this compound.

Figure 1: Structure of this compound.

Analysis of Substituent Effects

The electrophilicity of the carbonyl carbon in this compound is a composite of the effects exerted by the 2-methyl and 3-acetoxy groups. These effects must be analyzed in terms of their inductive, resonance, and steric contributions.

The 2-Methyl Group: A Steric and Weak Inductive Contributor

-

Inductive Effect (+I): As an alkyl group, the methyl substituent is weakly electron-donating by induction. This effect pushes electron density into the aromatic ring, which can slightly decrease the overall electron withdrawal from the carbonyl carbon, thus marginally reducing its electrophilicity.

-

Steric Effect: The primary contribution of the ortho-methyl group is steric hindrance.[5] Its physical presence near the acyl chloride functional group can impede the optimal trajectory for a nucleophile to attack the carbonyl carbon.[6] This does not change the intrinsic electrophilicity of the carbon but increases the activation energy for nucleophilic attack, potentially slowing reaction rates.[7] Furthermore, the methyl group can cause the acyl chloride group to twist out of the plane of the benzene ring, which would reduce conjugation.[8]

The 3-Acetoxy Group: A Tale of Competing Electronic Effects

The acetoxy group is more complex, as it exerts both a strong inductive effect and a potential resonance effect.[9]

-

Inductive Effect (-I): The two highly electronegative oxygen atoms in the acetoxy group pull electron density away from the benzene ring through the sigma bond network.[10] This is a powerful electron-withdrawing effect that significantly enhances the electrophilicity of the entire benzoyl system, including the distant carbonyl carbon.

-

Resonance Effect (+R): The lone pair of electrons on the oxygen atom directly attached to the ring can be delocalized into the aromatic π-system.[11] This electron donation via resonance would counteract the inductive withdrawal and decrease the electrophilicity of the carbonyl carbon.

The Decisive Factor: Positional Influence

For a substituent at the meta position (position 3), the resonance effect does not extend to the carbon atom bearing the acyl chloride group (position 1).[12] Therefore, the electron-donating resonance (+R) effect of the 3-acetoxy group has a negligible impact on the electrophilicity of the carbonyl carbon. In contrast, the electron-withdrawing inductive (-I) effect is transmitted effectively through the sigma bonds.

Figure 2: Logical flow of substituent effects on the carbonyl carbon.

Summary of Effects and Reactivity Implications

The combined influence of the substituents renders the carbonyl carbon of this compound a highly reactive, yet sterically encumbered, electrophilic center.

| Substituent | Position | Electronic Effect | Steric Effect | Net Impact on Carbonyl Carbon Electrophilicity |

| -CH₃ | Ortho (2) | +I (Weakly Donating) | High | Slight decrease in electrophilicity; significant hindrance to nucleophilic attack. |

| -OCOCH₃ | Meta (3) | -I (Strongly Withdrawing) | Low | Significant increase in electrophilicity. |

This profile makes the molecule an excellent substrate for reactions that are driven by strong electrophiles, such as Friedel-Crafts acylations, particularly with highly activated aromatic nucleophiles.[13][14] The inherent reactivity is high, but reaction conditions may need to be optimized (e.g., by increasing temperature or using a more potent Lewis acid) to overcome the steric barrier imposed by the ortho-methyl group.[15]

Experimental Protocol: Friedel-Crafts Acylation of Anisole

This protocol provides a self-validating method to assess the reactivity of this compound. The successful formation of the benzophenone product under controlled conditions confirms its high electrophilicity.

Objective: To synthesize 3-acetoxy-4'-methoxy-2-methylbenzophenone via Friedel-Crafts acylation.

Safety: This procedure must be conducted in a certified fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Acyl chlorides are lachrymators. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Reagents:

-

This compound (1.0 eq)

-

Anisole (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.

-

Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Acylium Ion Formation: Dissolve this compound (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature at 0 °C. Stir for an additional 30 minutes to allow for the formation of the acylium ion complex.[16]

-

Nucleophilic Attack: Dissolve anisole (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir until all solids have dissolved.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired benzophenone.

Figure 3: Experimental workflow for Friedel-Crafts acylation.

Expected Spectroscopic Signatures

Characterization of this compound would rely on standard spectroscopic techniques. The following table summarizes the expected data based on the functional groups present.

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Rationale |

| IR Spectroscopy | Acyl Chloride (C=O) | ~1780-1815 cm⁻¹ | The high frequency is characteristic of the highly electrophilic acyl chloride carbonyl group.[17] |

| Ester (C=O) | ~1760-1770 cm⁻¹ | Typical stretching frequency for an aryl acetate. | |

| ¹H NMR | Aromatic Protons | 7.0 - 8.0 ppm | Complex splitting pattern due to trisubstitution. |

| Acetoxy Methyl (-OCOCH₃) | ~2.3 ppm | Singlet, deshielded by the adjacent carbonyl group. | |

| Aryl Methyl (-CH₃) | ~2.5 ppm | Singlet, deshielded by attachment to the aromatic ring. | |

| ¹³C NMR | Acyl Chloride Carbonyl | ~165-170 ppm | Characteristic chemical shift for an acyl chloride carbonyl carbon. |

| Ester Carbonyl | ~168-170 ppm | Characteristic chemical shift for an ester carbonyl carbon. | |

| Aromatic Carbons | 120 - 155 ppm | Multiple signals corresponding to the substituted benzene ring. |

Conclusion

The electrophilicity of the carbonyl carbon in this compound is a finely tuned property resulting from a confluence of electronic and steric factors. The powerful electron-withdrawing inductive effect of the meta-acetoxy group is the dominant force, rendering the carbonyl carbon significantly more electrophilic than in unsubstituted benzoyl chloride. This makes the molecule a valuable and highly reactive intermediate for acylation reactions. However, synthetic strategies employing this reagent must account for the steric hindrance presented by the ortho-methyl group, which may necessitate tailored reaction conditions to achieve optimal outcomes. A thorough understanding of these competing influences is paramount for the effective application of this versatile building block in medicinal and materials chemistry.

References

- 1. Electrophilicity of Carboxylic Acids Derivatives. | OpenOChem Learn [learn.openochem.org]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acyl chloride - Wikipedia [en.wikipedia.org]

- 5. US4593144A - Process for preparing substituted benzotrichloride compounds - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Solvent and substituent effects in solvolyses of benzoyl chlorides. Variation of mechanisms from Grunwald–Winstein correlation analyses with YBnCl scales - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. webhome.auburn.edu [webhome.auburn.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. stpeters.co.in [stpeters.co.in]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

3-Acetoxy-2-methylbenzoyl Chloride structural formula and molecular weight

An In-depth Technical Guide to 3-Acetoxy-2-methylbenzoyl Chloride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 167678-46-8), a pivotal chemical intermediate in contemporary pharmaceutical synthesis. We will delve into its core physicochemical properties, outline a robust synthesis pathway with a detailed experimental protocol, and explore its primary application as a key building block in the development of highly active HIV protease inhibitors, such as Nelfinavir. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, reactivity, and strategic use of this important acylating agent.

Core Compound Profile and Physicochemical Properties

This compound is a bifunctional molecule featuring a reactive acyl chloride group and an acetate-protected phenol. This structural arrangement makes it an exceptionally useful acylating agent, particularly in multi-step syntheses where controlled, site-specific reactivity is paramount. The acyl chloride provides a highly electrophilic center for nucleophilic attack, while the acetoxy group serves as a stable protecting group for the phenol, which can be deprotected in a subsequent step if required.

The compound's physical state as a low-melting solid or oil and its solubility in common organic solvents like dichloromethane and chloroform facilitate its use in a variety of reaction conditions.[1][2] However, its pronounced moisture sensitivity, a characteristic trait of acyl chlorides, necessitates careful handling under inert atmospheric conditions to prevent hydrolysis back to the parent carboxylic acid.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 167678-46-8 | [1][2][3] |

| Molecular Formula | C₁₀H₉ClO₃ | [1][2] |

| Molecular Weight | 212.63 g/mol | [2][4] |

| Appearance | Light yellow oil or low-melting solid | [1][5] |

| Melting Point | 31-35 °C | [1][5] |

| Boiling Point | 295.6 °C at 760 mmHg | [1][5] |

| Density | 1.252 g/cm³ | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane | [1] |

| Sensitivity | Moisture Sensitive | [1] |

| Canonical SMILES | CC1=C(C=CC=C1OC(=O)C)C(=O)Cl | [1] |

Synthesis and Purification

The industrial synthesis of this compound is typically achieved from its corresponding carboxylic acid, 3-Acetoxy-2-methylbenzoic acid. This precursor itself is prepared through a multi-step sequence, often starting from more readily available materials.[6][7] The final and critical step involves the conversion of the carboxylic acid functional group into a more reactive acyl chloride.

Causality of Reagent Choice

The transformation of a carboxylic acid to an acyl chloride is a standard procedure in organic synthesis, designed to "activate" the carboxyl group for subsequent nucleophilic acyl substitution. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are preferred for this purpose. Thionyl chloride is often chosen for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ, the true catalytic species that accelerates the conversion.

Synthesis Workflow Diagram

Caption: General synthesis pathway for this compound.

Representative Experimental Protocol

This protocol is a representative procedure based on established chemical principles for the conversion of carboxylic acids to acyl chlorides using thionyl chloride and is adapted from the process described in patent literature.[1]

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-Acetoxy-2-methylbenzoic acid (1.0 eq).

-

Solvent & Catalyst: Add anhydrous toluene or dichloromethane as the solvent (approx. 5-10 mL per gram of acid). To this suspension, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Reagent Addition: While stirring under a nitrogen atmosphere, slowly add thionyl chloride (SOCl₂, approx. 1.5-2.0 eq) to the flask via a dropping funnel at room temperature. Causality Note: Excess thionyl chloride is used to ensure complete conversion of the carboxylic acid and can be easily removed due to its volatility.

-

Reaction: Gently heat the reaction mixture to reflux (typically 70-90 °C) and maintain for 2-4 hours.[1] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. The mixture should become a clear solution, indicating the consumption of the solid starting material.

-

Workup and Purification: After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by fractional distillation under high vacuum to yield the final product as a light yellow oil with a purity of >98%.[1]

Self-Validating System & Characterization

The integrity of the synthesized product must be confirmed. The disappearance of the broad -OH stretch in the IR spectrum (around 3000 cm⁻¹) and the characteristic C=O stretch of the acyl chloride (around 1780-1815 cm⁻¹) provides initial validation. While public NMR data is scarce, ¹H NMR spectroscopy is expected to show distinct signals for the aromatic protons, the aromatic methyl group protons (around 2.2-2.5 ppm), and the acetyl methyl group protons (around 2.3 ppm). Final purity is best assessed by GC-MS or HPLC analysis.

Chemical Reactivity and Core Application

The primary utility of this compound stems from its role as a potent acylating agent. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form stable amide, ester, and thioester bonds, respectively. This reactivity is central to its application in pharmaceutical synthesis.

Key Application: Synthesis of HIV Protease Inhibitors

This compound is a well-documented and critical intermediate in the synthesis of Nelfinavir (Viracept®), an FDA-approved HIV protease inhibitor.[8] HIV protease is an enzyme essential for the lifecycle of the virus, and its inhibition prevents viral maturation.[9][10][11]

In the synthesis of Nelfinavir, the acyl chloride is used to introduce the 3-hydroxy-2-methylbenzoyl moiety to a complex amine core. The reaction proceeds via a nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride leaving group and forming a robust amide bond.[8]

Reaction Diagram: Amide Bond Formation in Nelfinavir Synthesis

Caption: Acylation reaction forming a key amide bond in Nelfinavir synthesis.

This strategic use of the acyl chloride offers a significant advantage over using the parent carboxylic acid with a coupling agent, as the reaction is often faster, higher yielding, and avoids the need for potentially costly or difficult-to-remove coupling reagents.[1]

Safety, Handling, and Storage

Trustworthiness through Self-Validating Protocols: Adherence to strict safety and handling protocols is non-negotiable when working with reactive reagents like acyl chlorides. These procedures are self-validating; failure to adhere to them will result in sample degradation, reaction failure, and potential safety incidents.

-

Hazard Profile: this compound is corrosive and a lachrymator. It causes severe skin burns and eye damage. Inhalation may cause respiratory irritation.

-

Handling: Always handle this compound inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as bases, alcohols, and amines.[1]

-

Spill & Disposal: Absorb small spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for chemical waste disposal. For disposal, the compound should be slowly quenched by adding it to a stirred, cold solution of a weak base like sodium bicarbonate. Do not add water directly to the neat compound. All waste must be disposed of in accordance with local, state, and federal regulations.

References

- 1. US6051732A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. This compound|lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. globalchemmall.com [globalchemmall.com]

- 6. EP0857713A1 - Process for the preparation of 3-hydroxy- and 3-acetoxy-2-methylbenzoic acid - Google Patents [patents.google.com]

- 7. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]

- 8. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Design, activity, and 2.8 A crystal structure of a C2 symmetric inhibitor complexed to HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Use of 3-Acetoxy-2-methylbenzoyl Chloride in HIV protease inhibitor synthesis

Application Notes & Protocols

Topic: Strategic Use of 3-Acetoxy-2-methylbenzoyl Chloride in the Synthesis of HIV Protease Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of this compound (CAS No: 167678-46-8) as a critical acylating agent in the synthesis of potent HIV protease inhibitors, with a primary focus on the synthesis of Nelfinavir. We will explore the chemical rationale behind its use, present a detailed, field-tested protocol for its incorporation into the target molecule, and discuss the necessary analytical methods for characterization and quality control. The aim is to furnish researchers and drug development professionals with a comprehensive understanding of this key synthetic step, blending theoretical principles with practical, actionable methodologies.

Introduction: The Strategic Role of a Key Intermediate

The development of Human Immunodeficiency Virus (HIV) protease inhibitors marked a revolutionary turning point in the management of AIDS.[1][2] These drugs function by selectively binding to the viral protease, an enzyme essential for processing viral polyproteins into their mature, functional forms, thereby halting viral replication.[1] Nelfinavir is a prominent member of this class, and its complex molecular architecture necessitates a highly controlled and efficient synthetic strategy.

A pivotal component of the Nelfinavir structure is the 3-hydroxy-2-methylbenzoyl moiety. The introduction of this group is masterfully achieved using this compound. This reagent serves a dual purpose:

-

Efficient Acylation: The benzoyl chloride functional group is a highly reactive acylating agent, enabling the formation of a stable amide bond with the core amine structure of the Nelfinavir precursor.[3]

-

Protecting Group Strategy: The hydroxyl group at the 3-position is temporarily protected as an acetate ester. This is crucial to prevent unwanted side reactions during the acylation step. The acetate is stable under the reaction conditions but can be readily cleaved in a subsequent step to reveal the active hydroxyl group in the final drug molecule.[4][5]

The use of this compound offers significant advantages over coupling the corresponding carboxylic acid directly, such as faster reaction times and the elimination of the need for dehydrating agents like dicyclohexylcarbodiimide (DCC).[1][3]

Reagent Profile and Reaction Mechanism

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 167678-46-8 | [6][7] |

| Molecular Formula | C₁₀H₉ClO₃ | [7] |

| Molecular Weight | 212.63 g/mol | [7] |

| Appearance | Light yellow oil | [6] |

| Primary Application | Intermediate for HIV protease inhibitors | [6][7] |

Mechanism of Acylation

The core reaction is a nucleophilic acyl substitution. The nitrogen atom of the amine precursor acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The presence of a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA), is essential. It serves to neutralize the hydrogen chloride (HCl) gas that is generated as a byproduct, driving the reaction to completion.[1]

The general mechanism is outlined below:

Caption: Nucleophilic acyl substitution mechanism.

Application Protocol: Synthesis of a Nelfinavir Precursor

This protocol details the acylation of the key amino alcohol intermediate, (2S,3S)-3-amino-2-hydroxy-4-(phenylthio)butyl-N-tert-butyl-decahydroisoquinoline-3-carboxamide, a central precursor in Nelfinavir synthesis.

Materials and Reagents

-

Nelfinavir Amine Precursor (e.g., compound 89 from literature)[1]

-

This compound (90 )[1]

-

Triethylamine (TEA), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware for organic synthesis

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve the Nelfinavir amine precursor (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

-

Rationale: An inert atmosphere (nitrogen) and anhydrous conditions are critical as this compound is moisture-sensitive. Triethylamine acts as an HCl scavenger.[1]

-

-

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Dissolve this compound (1.2 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30 minutes.

-

Rationale: Slow, dropwise addition at a reduced temperature helps to control the exothermic reaction and minimize potential side reactions.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.

-

Rationale: Continuous monitoring ensures the reaction goes to completion and prevents over-running, which could lead to impurity formation.

-

-

Aqueous Work-up: Once the reaction is complete, quench the mixture by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Rationale: The NaHCO₃ wash neutralizes any remaining acid and removes the triethylamine hydrochloride salt. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Removal of all water is essential before solvent evaporation to prevent potential hydrolysis of the product's acetate group during storage.

-

-

Purification: The resulting crude amide product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure acylated intermediate.[8]

-

Rationale: Purification is necessary to remove any unreacted starting material, excess reagents, and side products to ensure high purity for the subsequent deprotection step.

-

Overall Synthetic Workflow and Characterization